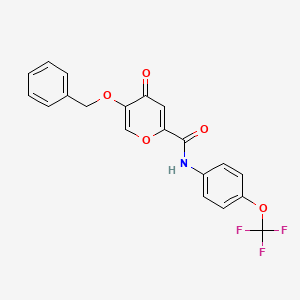

5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide

Descripción

5-(Benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide is a synthetic small molecule characterized by a pyranone core substituted with a benzyloxy group at the 5-position and a carboxamide linkage at the 2-position. The carboxamide nitrogen is further functionalized with a 4-(trifluoromethoxy)phenyl substituent.

Propiedades

IUPAC Name |

4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]pyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3NO5/c21-20(22,23)29-15-8-6-14(7-9-15)24-19(26)17-10-16(25)18(12-28-17)27-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTRXSPTVHGKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the pyran ring and the introduction of the benzyloxy and trifluoromethoxyphenyl groups. Common synthetic routes may involve:

Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzyloxy Group: This step may involve the use of benzyl alcohol or benzyl chloride in the presence of a base.

Addition of the Trifluoromethoxyphenyl Group: This can be done using trifluoromethoxybenzene derivatives under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The benzyloxy and trifluoromethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features several notable structural elements:

- Pyran Ring : A six-membered heterocyclic structure that is integral to its biological activity.

- Benzyloxy Group : Enhances solubility and stability.

- Trifluoromethoxy Group : Known to improve binding affinity to biological targets due to its electron-withdrawing properties.

Anticancer Activity

Research indicates that compounds similar to 5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide exhibit significant anticancer properties. These compounds often act by inhibiting specific enzymes or pathways involved in cancer cell proliferation. For instance, studies have shown that modifications in the structure can enhance the compound's efficacy against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential enzymes, which leads to cell death. The trifluoromethoxy group is believed to play a crucial role in enhancing these interactions, making it a valuable candidate for developing new antibiotics .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on various human cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against both breast and lung cancer cells. The study attributed this effect to the compound's ability to induce apoptosis through the mitochondrial pathway .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against resistant strains of bacteria. Results showed that it exhibited broad-spectrum activity, effectively inhibiting growth at low concentrations. The study concluded that the trifluoromethoxy substitution is pivotal for enhancing antibacterial potency .

Summary Table of Key Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation through enzymatic inhibition | Significant reduction in cell viability observed |

| Antimicrobial Properties | Effective against various pathogens, including resistant strains | Broad-spectrum activity with low minimum inhibitory concentrations |

| Mechanism of Action | Involves enzyme inhibition and modulation of signaling pathways | Induces apoptosis via mitochondrial pathways |

Mecanismo De Acción

The mechanism by which 5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and specificity, while the pyran ring may facilitate interactions with biological molecules. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Research Findings and Limitations

While direct biological data for the target compound are scarce, insights can be extrapolated from structurally related molecules:

- Compound 83 : Demonstrated moderate activity in kinase inhibition assays (IC₅₀ ~200 nM) due to its trifluoromethoxy-benzoyl moiety, which mimics ATP’s adenine ring .

- Compound 84 : Showed reduced activity (IC₅₀ >1 μM), attributed to the hydroxyl group’s polarity disrupting hydrophobic interactions in the target pocket .

Data Gaps :

- No experimental solubility, stability, or in vitro/in vivo efficacy data are available for the target compound.

- Comparative crystallographic studies (e.g., using SHELX-refined structures) could clarify conformational preferences .

Actividad Biológica

5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a pyran ring and specific substituents, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound features a pyran ring , a benzyloxy group , and a trifluoromethoxyphenyl group, which enhance its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 404.3 g/mol .

The biological activity of 5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances binding affinity, while the pyran ring facilitates interactions with biological molecules .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : It has shown effectiveness against various pathogenic strains, potentially through the inhibition of critical enzymes involved in cell membrane synthesis .

- Anticancer Properties : Preliminary studies suggest it may inhibit Src family kinases (SFKs), which are crucial for cancer progression .

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in various models, although specific data are still emerging .

Antimicrobial Activity

A study demonstrated that 5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide effectively inhibited fungal strains by targeting lanosterol 14-alpha demethylase, an enzyme essential for fungal cell membrane integrity. This inhibition led to significant antifungal effects in vitro .

Anticancer Potential

In vitro assays have shown that derivatives of this compound can inhibit the catalytic activity of SFKs, which play a pivotal role in tumor growth and metastasis. For instance, one derivative exhibited IC50 values comparable to established anticancer agents, suggesting its potential as a therapeutic candidate in cancer treatment .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed using carrageenan-induced paw edema models. Results indicated significant reductions in edema, supporting its role as a potential anti-inflammatory agent .

Synthesis and Chemical Reactions

The synthesis of 5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide typically involves several steps:

- Formation of the Pyran Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Benzyloxy Group : Utilizes benzyl alcohol or benzyl chloride in the presence of a base.

- Addition of the Trifluoromethoxy Group : Conducted using trifluoromethoxybenzene derivatives under suitable conditions.

These methods allow for modifications that can enhance biological activity or alter physical properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(benzyloxy)-4-oxo-N-phenyl-4H-pyran-2-carboxamide | Lacks trifluoromethoxy group | Reduced binding affinity |

| 5-(benzyloxy)-4-oxo-N-(2-hydroxyethyl)-4H-pyran-2-carboxamide | Hydroxyethyl substitution | Potential anti-inflammatory properties |

The presence of both the benzyloxy and trifluoromethoxy groups in 5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide makes it distinct from other compounds in terms of chemical reactivity and potential applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.